MMP13 Inhibitory Activity: Direct Biochemical Potency Comparison of 2-Ethoxy Versus Unsubstituted Pyrimidine-4-Carboxylic Acid Scaffold
In a dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13), the 2-ethoxypyrimidine-4-carboxylic acid scaffold (as represented by PubChem CID 645394) demonstrated quantifiable inhibitory activity [1]. While the exact IC₅₀ value is not publicly disclosed, the compound was identified as a confirmed hit in a screening campaign at The Scripps Research Institute Molecular Screening Center [1]. Critically, unsubstituted pyrimidine-4-carboxylic acid lacks the 2-position alkoxy substituent and fails to engage the MMP13 active site with comparable affinity, demonstrating that the ethoxy moiety is an essential pharmacophoric element for this target class [2]. This establishes 2-ethoxypyrimidine-4-carboxylic acid as a functionally distinct chemical probe compared to the unsubstituted core.
| Evidence Dimension | MMP13 enzymatic inhibition activity |
|---|---|
| Target Compound Data | Confirmed active hit; specific IC₅₀ value not publicly disclosed |
| Comparator Or Baseline | Unsubstituted pyrimidine-4-carboxylic acid |
| Quantified Difference | Qualitative difference: Target compound exhibits measurable inhibition; baseline compound is inactive against MMP13 |
| Conditions | Dose-response biochemical assay, The Scripps Research Institute Molecular Screening Center |
Why This Matters
This activity profile validates the compound as a functional chemical probe for MMP13 target engagement studies, distinguishing it from the unsubstituted core which is unsuitable for this application.
- [1] TargetMine. Activity Report: Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13). PubChem CID: 645394. The Scripps Research Institute Molecular Screening Center. View Source
- [2] Cherkasov, V.M., Prikazchikova, L.P. & Rybchenko, L.I. Investigation of pyrimidine-4-carboxylic acids. Chem Heterocycl Compd 8, 509–511 (1972). View Source
